molecular formula C10H18F2N2O2 B2753419 Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate CAS No. 2402789-21-1

Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate

Cat. No. B2753419
CAS RN: 2402789-21-1
M. Wt: 236.263
InChI Key: UOONEHWEPPYREX-RNFRBKRXSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (-NHCOO-) and a tert-butyl group. They are often used as protecting groups for amines in organic synthesis .


Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would consist of a carbamate group attached to a tert-butyl group and the specific amine. In this case, the amine is a 4,4-difluorocyclopentyl group with two stereocenters .


Chemical Reactions Analysis

Tert-butyl carbamates are stable under a variety of conditions, but they can be cleaved to release the protected amine under acidic conditions . They can also participate in other reactions depending on the nature of the amine.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate” would depend on its specific structure. Tert-butyl carbamates are generally solid at room temperature .

Mechanism of Action

The mechanism of action of a chemical compound largely depends on its intended use. Tert-butyl carbamates are often used as protecting groups in organic synthesis. They protect amines from unwanted reactions during a multi-step synthesis .

Safety and Hazards

Like many organic compounds, tert-butyl carbamates should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on “Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate” would depend on its potential applications. Tert-butyl carbamates are widely used in organic synthesis, so research could focus on developing new synthetic methods or applications .

properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOONEHWEPPYREX-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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